[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-YL]methanamine
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Overview
Description
[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-YL]methanamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a triazole ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Trifluoromethyl)-4H-1,2,4-triazol-3-YL]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-(trifluoromethyl)-1H-1,2,4-triazole with formaldehyde and ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or water, under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [5-(Trifluoromethyl)-4H-1,2,4-triazol-3-YL]methanamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Compounds containing the trifluoromethyl group often exhibit enhanced metabolic stability and bioavailability, making them attractive for drug design.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials. Its unique properties can improve the performance and durability of products such as pesticides and polymers.
Mechanism of Action
The mechanism by which [5-(Trifluoromethyl)-4H-1,2,4-triazol-3-YL]methanamine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- [5-(Trifluoromethyl)-1H-1,2,4-triazol-3-YL]methanol
- [5-(Trifluoromethyl)-1H-1,2,4-triazol-3-YL]acetic acid
- [5-(Trifluoromethyl)-1H-1,2,4-triazol-3-YL]ethylamine
Comparison: Compared to these similar compounds, [5-(Trifluoromethyl)-4H-1,2,4-triazol-3-YL]methanamine is unique due to the presence of the methanamine group, which can participate in a wider range of chemical reactions
Properties
Molecular Formula |
C4H5F3N4 |
---|---|
Molecular Weight |
166.10 g/mol |
IUPAC Name |
[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C4H5F3N4/c5-4(6,7)3-9-2(1-8)10-11-3/h1,8H2,(H,9,10,11) |
InChI Key |
MWAFEMVKTCQEFP-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NC(=NN1)C(F)(F)F)N |
Origin of Product |
United States |
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